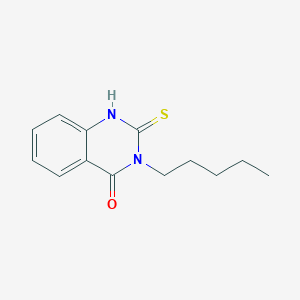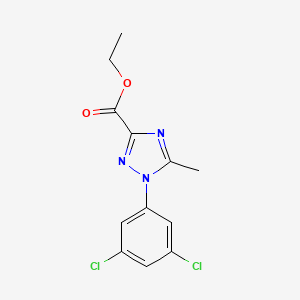![molecular formula C17H20ClN5O B2531493 3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one CAS No. 2195810-81-0](/img/structure/B2531493.png)
3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one" is a complex molecule that appears to be related to various pyrimidine derivatives with potential pharmacological properties. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The molecule contains several functional groups, including a piperidinyl group, a chloropyrimidinyl group, and a dihydropyrimidinone moiety, which may contribute to its biological activity.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been described in the literature. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5 position of the pyrimidine ring were synthesized through nucleophilic attack of amines on 2,4,6-trichloropyrimidine . Another practical synthesis involved converting commercially available 2,4-dichloro-5-fluoropyrimidine to a key intermediate in the preparation of deoxycytidine kinase inhibitors . These methods could potentially be adapted for the synthesis of the compound , although the specific details of its synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be quite complex, as evidenced by the 2:1 salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine, which features an intricate network of hydrogen bonds . The presence of a cyclopropyl group in the compound of interest suggests additional steric and electronic effects that could influence its molecular conformation and reactivity.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, often influenced by their substituents. The biological activities of these compounds, such as antiemetic, tranquilizing, and analgesic properties, are likely a result of their interactions with biological targets . The compound's chloropyrimidinyl and piperidinyl groups may be involved in reactions with nucleophiles or electrophiles, potentially leading to the formation of new bonds or functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific substituents and molecular structure. For example, the synthesis of pyridine derivatives of 3,4-dihydropyrimidin-2(1H)-ones resulted in compounds with moderate insecticidal and fungicidal activities . The presence of a cyclopropyl group in the compound of interest could affect its lipophilicity, solubility, and overall stability, which in turn could influence its pharmacokinetic and pharmacodynamic profiles.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
Research has demonstrated innovative synthesis methods for compounds related to "3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one," highlighting their potential in creating complex molecular structures. For instance, a novel one-pot synthesis of 2-aminopyrimidinones showcases the ability to efficiently generate pyrimidinone derivatives through a three-component reaction, illustrating the compound's versatility in chemical synthesis and self-assembly due to H-bonding (Bararjanian, Balalaie, Rominger, & Barouti, 2010).
Potential Antitumor Activity
Another significant application lies in the exploration of antitumor activities. Microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones has revealed compounds with notable activity against multiple cancer cell lines, highlighting the therapeutic potential of these structures (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).
Exploration of Self-Assembly and Hydrogen Bonding
The structural study and self-assembly of pyrimidine derivatives through hydrogen bonding have been detailed, providing insights into the molecular interactions that could be leveraged for designing new materials or pharmaceutical compounds (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Antimicrobial and Anti-angiogenic Activities
Research into pyrimidinyl derivatives also extends to antimicrobial and anti-angiogenic activities. For example, novel pyrimidine analogues have shown significant potential in blocking blood vessel formation in vivo, indicating their utility as anticancer agents with both anti-angiogenic and cytotoxic effects (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Antibacterial Properties
Furthermore, compounds derived from pyrimidine structures have demonstrated antibacterial properties, offering a pathway for developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Insecticidal Activity
The synthesis of dihydropiperazine neonicotinoid compounds, including pyrimidine derivatives, has shown promising insecticidal activity, contributing to agricultural applications (Samaritoni, Demeter, Gifford, Watson, Kempe, & Bruce, 2003).
Eigenschaften
IUPAC Name |
3-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl]-6-cyclopropylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c18-14-8-19-17(20-9-14)22-5-3-12(4-6-22)10-23-11-21-15(7-16(23)24)13-1-2-13/h7-9,11-13H,1-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHKDNCQXATZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531410.png)
![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one](/img/structure/B2531411.png)
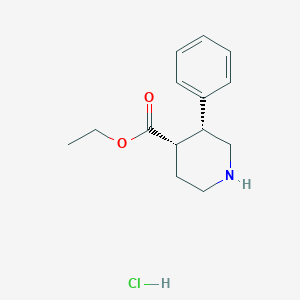
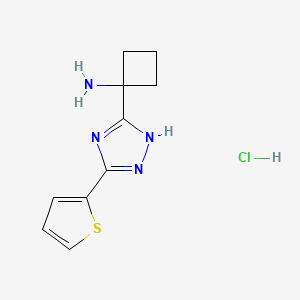
![4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2531414.png)
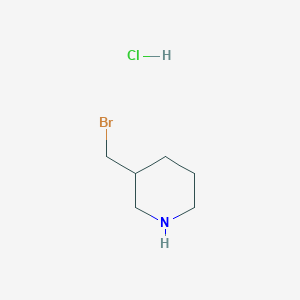

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
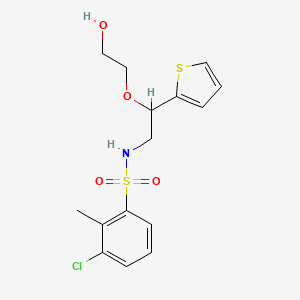
![7-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2531422.png)

![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2531428.png)
